Win 58237

描述

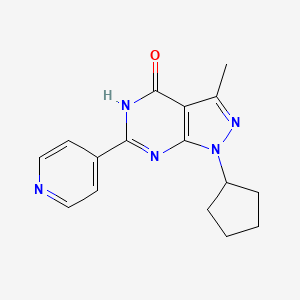

属性

分子式 |

C16H17N5O |

|---|---|

分子量 |

295.34 g/mol |

IUPAC 名称 |

1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H17N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-9,12H,2-5H2,1H3,(H,18,19,22) |

InChI 键 |

GODZWYONGRENHA-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C2=C1C(=O)NC(=N2)C3=CC=NC=C3)C4CCCC4 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of WIN 64338, a Potent Bradykinin B2 Receptor Antagonist

Disclaimer: The compound "Win 58237" specified in the query does not correspond to a readily identifiable agent in the scientific literature. Based on available data, it is highly probable that this is a typographical error and the intended compound is WIN 64338 , a well-characterized compound from Sterling-Winthrop. This guide will focus on the mechanism of action of WIN 64338. An alternative possibility, WIN 58161, a topoisomerase II inhibitor, is also briefly discussed.

Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor

WIN 64338 is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2] Its primary mechanism of action involves binding to the B2 receptor and preventing the binding of the endogenous agonist, bradykinin. This competitive inhibition blocks the downstream signaling cascades normally initiated by bradykinin, thereby mitigating its physiological effects.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, primarily couples to the Gq/11 family of G proteins.[3] This initiates a signaling cascade that includes:

-

Activation of Phospholipase C (PLC): The activated Gq/11 alpha subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG collectively activate PKC, which then phosphorylates various downstream targets, leading to a cellular response.

By competitively inhibiting the binding of bradykinin to the B2 receptor, WIN 64338 effectively prevents the initiation of this signaling pathway.

References

Win 58237 chemical structure and properties

Disclaimer: Initial searches for "Win 58237" did not yield specific information. This guide focuses on the structurally similar and well-researched compound WIN 55,212-2 , assuming the original query may have contained a typographical error.

Core Compound Information

WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] It is structurally distinct from classical cannabinoids like THC but mimics many of their biological effects.[1] Due to its high affinity and efficacy, WIN 55,212-2 is widely utilized as a research tool to investigate the endocannabinoid system.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | PubChem |

| Molecular Formula | C27H26N2O3 | PubChem[2] |

| Molecular Weight | 426.5 g/mol | PubChem[2] |

| CAS Number | 131543-22-1 | Wikipedia[1] |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in DMSO and ethanol | Tocris Bioscience[3] |

Mechanism of Action and Signaling Pathways

WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The compound also modulates ion channels, leading to the inhibition of N- and Q-type calcium channels and the activation of inwardly rectifying potassium channels.[4] Furthermore, WIN 55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p42 and p44 MAP kinase.[1]

Pharmacological Properties

WIN 55,212-2 is characterized by its high affinity and efficacy at both CB1 and CB2 receptors. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Receptor Binding Affinities (Ki)

| Receptor | Species | Ki (nM) | Assay Method | Source |

| CB1 | Human | 62.3 | Radioligand Binding | Tocris Bioscience[3] |

| CB1 | Human | 1.9 | Radioligand Binding | Wikipedia[1] |

| CB1 | Rat | 9.4 | Radioligand Binding | Frontiers in Pharmacology[5] |

| CB2 | Human | 3.3 | Radioligand Binding | Tocris Bioscience[3] |

| CB2 | Human | 0.3 | Radioligand Binding | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| CB2 | Rat | 3.2 | Radioligand Binding | Frontiers in Pharmacology[5] |

Functional Potency (EC50)

| Assay | Receptor | Species | EC50 (nM) | Source |

| Inhibition of forskolin-induced cAMP accumulation | CB1 | Human | 37 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| Inhibition of forskolin-induced cAMP accumulation | CB2 | Human | 0.39 - 1.5 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| Inhibition of glutamatergic synaptic transmission | - | Rat | 2.7 | Journal of Neuroscience[7] |

| GRABeCB2.0 Sensor | - | - | 564 | MDPI[8] |

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of WIN 55,212-2.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of WIN 55,212-2 to cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of WIN 55,212-2 for CB1 and CB2 receptors.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors.

-

[3H]-CP-55,940 or [3H]-WIN-55,212-2 (radioligand).

-

WIN 55,212-2 (unlabeled competitor).

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2).

-

Whatman GF/B glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled WIN 55,212-2.

-

In a reaction tube, combine the cell membranes (10 µg protein), a fixed concentration of the radioligand (e.g., 3 nM [3H]-WIN-55,212-2), and varying concentrations of unlabeled WIN 55,212-2.[5]

-

For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2 (e.g., 1 µM).[5]

-

Incubate the mixture at 30°C for 60 minutes.[5]

-

Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines the steps to measure the effect of WIN 55,212-2 on adenylyl cyclase activity.

Objective: To determine the EC50 of WIN 55,212-2 for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin.

-

WIN 55,212-2.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

Pre-treat the cells with varying concentrations of WIN 55,212-2 for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay as per the kit instructions.

-

Plot the concentration-response curve and calculate the EC50 value for the inhibition of cAMP accumulation.

Conclusion

WIN 55,212-2 is an invaluable pharmacological tool for probing the endocannabinoid system. Its high affinity and potent agonistic activity at both CB1 and CB2 receptors, coupled with a well-characterized signaling profile, make it a standard reference compound in cannabinoid research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug development and molecular pharmacology.

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 6. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. jneurosci.org [jneurosci.org]

- 8. mdpi.com [mdpi.com]

discovery and synthesis of Win 58237

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Introduction

While the specific compound "Win 58237" is not readily identifiable in the public domain, it likely belongs to the well-established class of pyrazolo[1,5-a]pyrimidine compounds. This class of nitrogen-containing heterocyclic molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Their scaffold is a key component in several clinically approved and investigational drugs, particularly in targeted cancer therapy. This guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, using examples of potent kinase inhibitors to illustrate the core principles and methodologies.

Discovery and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known to interact with the ATP-binding pocket of various kinases.[2] This has led to the development of numerous derivatives targeting kinases such as phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), Pim-1 kinase, and tropomyosin receptor kinases (Trks).[4][5][6][7] Dysregulation of these kinases is implicated in various cancers and inflammatory diseases.[1] For instance, selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown promise for the treatment of asthma and other inflammatory conditions.[1]

General Synthesis Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[8] Common strategies include reactions with β-dicarbonyl compounds, β-enaminones, or their equivalents.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to reduced reaction times and improved yields.[8]

Experimental Protocol: Synthesis of a 2-Methyl-5,7-disubstituted Pyrazolo[1,5-a]pyrimidine Core

This protocol outlines a multi-step synthesis representative of the preparation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, adapted from the synthesis of PI3Kδ inhibitors.[1]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

-

Materials: 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethoxide, ethanol.

-

Procedure: 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. The mixture is heated under reflux for 24 hours. After cooling, the precipitate is filtered, washed with a cold solvent, and dried to yield the dihydroxy-heterocycle 1 .[1]

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

-

Materials: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1), phosphorus oxychloride (POCl₃), acetonitrile.

-

Procedure: Compound 1 is subjected to a chlorination reaction with phosphorus oxychloride in a solvent such as acetonitrile. The reaction mixture is heated at 80°C for 5 hours. After completion, the solvent is evaporated, and the residue is carefully treated with ice water. The resulting precipitate is filtered, washed, and dried to give the dichloro-derivative 2 .[1]

Step 3: Selective Substitution at C7

-

Materials: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2), morpholine, potassium carbonate, acetone.

-

Procedure: The dichloro-derivative 2 undergoes a selective nucleophilic substitution at the more reactive C7 position. The compound is reacted with a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in acetone at room temperature for 1.5 hours. This yields the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate.[1]

Step 4: Substitution at C5 via Suzuki Coupling

-

Materials: 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate, desired boronic acid or ester (e.g., indole-4-boronic acid pinacol ester), tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate, 1,2-dimethoxyethane (DME).

-

Procedure: The final diversification is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The 5-chloro intermediate is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst and a base in a solvent like DME. The reaction is typically heated under reflux for 16 hours to yield the final 5,7-disubstituted pyrazolo[1,5-a]pyrimidine product.[1]

Quantitative Data

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase. The following tables summarize representative data for different kinase inhibitor classes based on this scaffold.

Table 1: PI3Kδ Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [4]

| Compound ID | PI3Kδ IC₅₀ (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity |

| CPL302415 (6) | 18 | 79 | 1415 | 939 |

| Idelalisib | - | - | - | - |

Table 2: CDK2 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [5]

| Compound ID | CDK2 IC₅₀ (nM) | Anti-leukemia Activity (MOLT-4, IC₅₀ µM) | Anti-leukemia Activity (HL-60, IC₅₀ µM) |

| 5h | 22 | 0.93 | 0.80 |

| 5i | 24 | - | - |

| Dinaciclib | 18 | 1.30 | 1.84 |

Table 3: Pim-1 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [6]

| Compound ID | Pim-1 IC₅₀ (nM) |

| 9 | 27 |

| 18 (fragment) | 5000 |

| 19 (fragment) | 294 |

Table 4: Trk Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [7]

| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |

| 8 | 1.7 | - | - |

| 9 | 1.7 | - | - |

| 28 | 0.17 | 0.07 | 0.07 |

| 36 | 1.4 | 2.4 | 1.9 |

| Larotrectinib | 1.2 | 2.1 | 2.1 |

Visualizations

Signaling Pathway

Caption: PI3K Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.

Experimental Workflow

Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Derivatives.

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Win 58237 as a Topoisomerase II Inhibitor: A Technical Guide

Disclaimer: Information regarding the specific compound "Win 58237" as a topoisomerase II inhibitor is not available in the public domain. This guide provides a comprehensive overview of topoisomerase II inhibition, utilizing data and protocols for well-characterized inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Topoisomerase II and Its Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2][3][4][5] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then religating the broken strands.[2][4] This process is critical for cell viability, making Topo II an important target for antimicrobial and anticancer therapies.[2][3]

Topoisomerase II inhibitors are classified into two main categories:

-

Topoisomerase II poisons: These agents, which include clinically important drugs like etoposide and doxorubicin, stabilize the "cleavable complex," a covalent intermediate where Topo II is bound to the broken DNA ends.[2][3][6][7] This prevents the re-ligation of the DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death, often through apoptosis.[2][3]

-

Catalytic inhibitors: These inhibitors interfere with other steps of the Topo II catalytic cycle without stabilizing the cleavable complex.[5][6][7] Examples include bisdioxopiperazines like ICRF-193, which lock the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and enzyme turnover.[6][8]

Mechanism of Action of Topoisomerase II Poisons

The cytotoxic effects of Topoisomerase II poisons stem from their ability to convert the essential enzyme into a DNA-damaging agent. The stabilization of the cleavable complex is a reversible event; however, the collision of replication forks or transcription machinery with these complexes can lead to irreversible double-strand breaks.[3] These DNA lesions trigger cellular damage responses, including cell cycle arrest and apoptosis.[3]

Quantitative Data for Representative Topoisomerase II Inhibitors

The potency of topoisomerase II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes IC50 values for several well-known Topo II inhibitors.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| Etoposide | Topo II Decatenation | Human Topo IIα | ~20-100 | [9] |

| Doxorubicin | Topo II Decatenation | Human Topo IIα | ~1-10 | [10] |

| Mitoxantrone | Topo II Decatenation | Human Topo IIα | ~0.1-1 | [4] |

| ICRF-193 | Topo II Decatenation | Human Topo IIα | ~1-5 | [8] |

| Merbarone | Topo II Relaxation | - | - | [11] |

| T638 | Topo II Relaxation | Human Topo IIα | 2.1 | [11] |

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate catenated (interlocked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of Topo II will prevent this decatenation.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng/µL)

-

1 µL test compound at various concentrations (or solvent control)

-

x µL Human Topo IIα (amount to be optimized to achieve full decatenation in the control)

-

ddH2O to a final volume of 20 µL

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of STEB and 20 µL of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the phases.

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

Expected Results: In the absence of an inhibitor, the catenated kDNA will be resolved into fast-migrating decatenated minicircles. In the presence of an effective inhibitor, the kDNA will remain as a high molecular weight band at the top of the gel.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase IIα controls the decatenation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of WIN 58237: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel quinolone derivative, WIN 58161 (believed to be the correct identifier for the queried WIN 58237). This compound has demonstrated significant potential as an antineoplastic agent. Its primary mechanism of action is the inhibition of mammalian topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA covalent complex, WIN 58161 induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Core Mechanism of Action: Topoisomerase II Inhibition

WIN 58161 is a potent inhibitor of mammalian topoisomerase II.[1] Unlike other quinolones that primarily target bacterial DNA gyrase, WIN 58161 exhibits significant activity against the mammalian counterpart.[1] The inhibition is enantioselective, with the (S)-enantiomer (WIN 58161) being the active form, while the (R)-enantiomer is inactive.[1] The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase II and DNA during the catalytic cycle.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks.[1]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of WIN 58161 from preclinical studies.

Table 1: In Vitro Cytotoxicity of WIN 58161 against P388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) |

| WIN 58161 | 1.5 |

| WIN 58161-2 (inactive enantiomer) | >100 |

Data extracted from Gadebusch et al., Biochemical Pharmacology, 1995.

Table 2: In Vivo Antitumor Activity of WIN 58161 in Murine Tumor Models

| Tumor Model | Treatment Schedule | Median Survival Time (Treated/Control) | Tumor Growth Inhibition (%) |

| P388 Leukemia | 50 mg/kg/day, i.p., days 1-5 | 1.8 | Not Reported |

| L1210 Leukemia | 50 mg/kg/day, i.p., days 1-5 | 1.7 | Not Reported |

| B16 Melanoma | 50 mg/kg/day, i.p., days 1-9 | 1.6 | 60 |

| M5076 Sarcoma | 50 mg/kg/day, i.p., days 1-9 | 1.9 | 75 |

| Colon 26 Carcinoma | 50 mg/kg/day, i.p., days 1-9 | 2.1 | 80 |

Data extracted from Gadebusch et al., Biochemical Pharmacology, 1995.

Signaling Pathways

The induction of DNA double-strand breaks by WIN 58161 triggers a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway. This pathway is crucial for maintaining genomic integrity and dictates the fate of the cell.

Caption: Signaling pathway of WIN 58161-induced cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of WIN 58161.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.

-

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

-

ATP solution (10 mM)

-

WIN 58161 (dissolved in DMSO)

-

Stop Solution (1% SDS, 50 mM EDTA, 0.025% bromophenol blue)

-

Agarose gel (1%) containing ethidium bromide (0.5 µg/mL)

-

-

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, kDNA (200 ng), and varying concentrations of WIN 58161.

-

Initiate the reaction by adding purified topoisomerase IIα and ATP (final concentration 1 mM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution.

-

Analyze the products by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while decatenated DNA migrates further into the gel in the control samples.

-

In Vitro Cytotoxicity Assay

This assay measures the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

-

Materials:

-

P388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

WIN 58161

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Add serial dilutions of WIN 58161 to the wells and incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

In Vivo Antitumor Efficacy Study

This study evaluates the antitumor activity of a compound in a murine tumor model.

-

Materials:

-

Female CDF1 mice

-

P388 murine leukemia cells

-

WIN 58161 formulated for intraperitoneal (i.p.) injection

-

Vehicle control

-

-

Procedure:

-

Inoculate mice intraperitoneally with 1 x 10^6 P388 leukemia cells.

-

Randomly assign mice to treatment and control groups.

-

On day 1 post-inoculation, begin treatment with WIN 58161 (e.g., 50 mg/kg/day, i.p.) or vehicle control for a specified number of days.

-

Monitor the mice daily for signs of toxicity and record their survival time.

-

Calculate the median survival time for each group and the percentage increase in lifespan of the treated group compared to the control group.

-

For solid tumor models (e.g., B16 melanoma), measure tumor volume at regular intervals to determine tumor growth inhibition.

-

Caption: General experimental workflow for evaluating WIN 58161.

Conclusion

WIN 58161 represents a promising class of topoisomerase II inhibitors with significant antitumor activity. Its potent and selective inhibition of mammalian topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs. Further investigation into its downstream signaling effects and its efficacy in a broader range of cancer models is warranted.

References

Navigating the Landscape of "WIN" Compounds in Cancer Cell Line Studies: A Technical Guide

An in-depth exploration of the mechanisms and methodologies surrounding WIN-prefixed compounds in oncological research, with a special focus on WIN 55,212-2 and WDR5 WIN site inhibitors.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents for cancer. While the initial focus of this guide was "Win 58237," publicly available data on its specific application in broad cancer cell line studies is limited. Therefore, this document provides a detailed overview of the available information on this compound and expands to cover two other prominent "WIN" compounds that have been more extensively studied in the context of cancer: the synthetic cannabinoid WIN 55,212-2 and the epigenetic modulators known as WDR5 WIN site inhibitors.

This compound: A Phosphodiesterase Inhibitor with Potential in B-Cell Malignancies

This compound is identified as a cyclic nucleotide phosphodiesterase (PDE) inhibitor with a notable affinity for PDE V, exhibiting a Kᵢ of 170 nM.[1] Phosphodiesterases are enzymes that regulate intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can lead to various cellular effects, including the modulation of cell proliferation and survival.

A patent application has listed this compound as a potential therapeutic agent for B-cell proliferative disorders.[2][3] These disorders encompass a range of malignancies affecting B-lymphocytes, such as certain types of leukemia and lymphoma. The proposed mechanism of action in this context likely involves the modulation of intracellular signaling cascades that are critical for the survival and proliferation of malignant B-cells.

However, a comprehensive review of the scientific literature reveals a scarcity of in-depth studies detailing the effects of this compound across a broad spectrum of cancer cell lines. Quantitative data, such as IC50 values, and detailed experimental protocols for its use in cancer research are not widely available in published literature. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound in oncology.

WIN 55,212-2: A Cannabinoid Receptor Agonist with Pleiotropic Anti-Cancer Effects

WIN 55,212-2 is a potent synthetic cannabinoid receptor agonist that has demonstrated significant anti-neoplastic activity in a variety of cancer cell lines. Its mechanism of action is primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are expressed in numerous cancer types.

Quantitative Data: Cytotoxicity of WIN 55,212-2 in Cancer Cell Lines

The cytotoxic effects of WIN 55,212-2 have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| LNCaP | Prostate Cancer | 6 | 48 | [4] |

| PC-3 | Prostate Cancer | Not specified, but effective | Not specified | [4] |

| DU145 | Prostate Cancer | Not specified, but effective | Not specified | [5] |

| SW480 | Colon Cancer | ~5-7.5 | 48 | [6] |

| RKO | Colon Cancer | ~5-7.5 | 48 | [6] |

| HT-29 | Colon Cancer | ~7.5 | 48 | [6] |

| SF126 | Glioblastoma | 1 | Not specified | [4] |

| U87-MG | Glioblastoma | Not specified, but effective | Not specified | [4] |

| U251 | Glioblastoma | Not specified, but effective | Not specified | [4] |

| U373-MG | Glioblastoma | Not specified, but effective | Not specified | [4] |

| SF188 | Glioblastoma | Not specified, but effective | Not specified | [4] |

| Rat Glioma | Glioma | 15 | Not specified | [4] |

| LN18 | Glioblastoma | 20.97 | 48 | [7][8] |

| A172 | Glioblastoma | 30.9 | 48 | [7][8] |

| MDA-MB-231 | Breast Cancer | In the µM range | 72 | [9] |

Signaling Pathways Modulated by WIN 55,212-2

The anti-cancer effects of WIN 55,212-2 are attributed to its ability to modulate multiple intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis and metastasis.

Caption: Signaling pathway of WIN 55,212-2 in cancer cells.

Experimental Protocols

This protocol is adapted from a study on prostate cancer cells.[10]

-

Cell Seeding: Plate cancer cells (e.g., LNCaP) at a density of 1 x 10⁴ cells per well in a 96-well microtiter plate in complete culture medium.

-

Treatment: After 24 hours, treat the cells with varying concentrations of WIN 55,212-2 (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 µM) or vehicle control (DMSO, final concentration 0.1% v/v). Each concentration should be tested in multiple wells (e.g., 10 wells).

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 4 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol is based on a study investigating colon cancer cells.[6]

-

Cell Seeding and Treatment: Seed cells (e.g., SW480) in appropriate culture vessels. Treat the cells with the desired concentration of WIN 55,212-2 (e.g., 7.5 µM) or vehicle control for a specified time (e.g., 9 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

WDR5 WIN Site Inhibitors: Targeting Epigenetic Regulation in Cancer

WD repeat-containing protein 5 (WDR5) is a crucial component of several protein complexes that regulate histone methylation, a key epigenetic modification involved in gene expression. The "WIN" (WDR5 interaction) site on WDR5 is a pocket that binds to specific motifs on other proteins, facilitating the assembly and function of these complexes. Small molecule inhibitors that target the WIN site have emerged as a promising class of anti-cancer agents.

Mechanism of Action

WDR5 WIN site inhibitors disrupt the interaction between WDR5 and its binding partners, such as the histone methyltransferase MLL1. This disruption leads to the displacement of WDR5 from chromatin, particularly at genes involved in protein synthesis. The subsequent decrease in the transcription of these genes induces nucleolar stress and activates the p53 tumor suppressor pathway, ultimately leading to apoptosis in cancer cells.

Caption: Mechanism of action of WDR5 WIN site inhibitors.

Quantitative Data: Effects of WDR5 WIN Site Inhibitors on Cancer Cell Lines

Specific GI50 (50% growth inhibition) values for potent WDR5 WIN site inhibitors like C3 and C6 have been reported in various cancer cell lines.[11]

| Cell Line | Cancer Type | GI50 (µM) - C6 | p53 Status | Reference |

| MV4;11 | Acute Myeloid Leukemia (MLL-rearranged) | 0.03 ± 0.005 | Wild-type | [12] |

| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 0.04 ± 0.003 | Wild-type | [12] |

| K562 | Chronic Myeloid Leukemia | >50 | Null | [12] |

| U937 | Histiocytic Lymphoma | 0.2 ± 0.02 | Mutant | [12] |

Experimental Protocols

This protocol is based on a study evaluating WDR5 WIN site inhibitors.[12]

-

Cell Seeding: Seed 5,000 cells per well in white, opaque, flat-bottomed 96-well plates.

-

Treatment: Treat cells with a serial dilution of the WDR5 WIN site inhibitor (e.g., C6) or DMSO vehicle control (final concentration 0.1%).

-

Incubation: Incubate the plates at 37°C for 72 hours.

-

Reagent Addition: Allow the plates to equilibrate to room temperature and then add 50 µL of CellTiter-Glo reagent per well.

-

Luminescence Measurement: Incubate the plates for 30 minutes at room temperature, protected from light, and then measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence values of treated cells to the DMSO-treated controls to determine the percentage of cell growth inhibition and calculate the GI50 value.

This assay can be used to visualize the disruption of the WDR5-MLL1 interaction in cells upon treatment with a WIN site inhibitor.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the WDR5 WIN site inhibitor or vehicle control for the desired time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against WDR5 and MLL1 from different species (e.g., rabbit anti-WDR5 and mouse anti-MLL1).

-

PLA Probe Incubation: Incubate with PLA probes (secondary antibodies with attached DNA oligonucleotides) that will bind to the primary antibodies.

-

Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, creating a fluorescent spot.

-

Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. The number of spots per cell is proportional to the number of protein-protein interactions. A decrease in the number of spots in treated cells indicates disruption of the interaction.

This technical guide provides a foundational understanding of the role of "WIN" compounds in cancer cell line studies. While the data on this compound is currently limited, the extensive research on WIN 55,212-2 and WDR5 WIN site inhibitors highlights the diverse and promising therapeutic avenues that compounds with this prefix offer in the field of oncology. Further investigations into these and other novel "WIN" compounds will undoubtedly continue to advance our ability to combat cancer.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. CA2321190A1 - Novel therapeutic agents that modulate enzymatic processes - Google Patents [patents.google.com]

- 3. WO2017027810A2 - Compositions and methods that promote hypoxia or the hypoxia response for treatment and prevention of mitochondrial dysfunction and oxidative stress disorders - Google Patents [patents.google.com]

- 4. realmofcaring.org [realmofcaring.org]

- 5. Cannabinoid WIN 55,212-2 induces cell cycle arrest and apoptosis, and inhibits proliferation, migration, invasion, and tumor growth in prostate cancer in a cannabinoid-receptor 2 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cannabidiol as a novel therapeutic agent in breast cancer: evidence from literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. realmofcaring.org [realmofcaring.org]

- 11. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 12. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy Profile of Win 58237: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of the efficacy of Win 58237, a novel cyclic nucleotide phosphodiesterase (PDE) inhibitor. The information presented is based on available preclinical data. To date, no clinical trial data for this compound has been identified in the public domain, suggesting that its exploration has been confined to experimental studies.

Core Mechanism of Action

This compound is a competitive inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase V (PDE V).[1][2] Its primary mechanism of action involves preventing the degradation of cGMP, a key second messenger in various physiological processes, including vasodilation. By inhibiting PDE V, this compound leads to an accumulation of cGMP, thereby potentiating its downstream effects.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibitory Constant (Ki) | IC50 | Source Organism |

| cGMP PDE V | 170 nM | - | Canine Aorta |

| Calmodulin-sensitive PDE I | Less Potent Inhibitor | - | Not Specified |

| cGMP-inhibitable cAMP PDE III | Less Potent Inhibitor | - | Not Specified |

| cAMP PDE IV | - | ~300 nM | Not Specified |

Data sourced from Silver et al., 1994.[1][2]

Table 2: In Vitro Vasorelaxant Efficacy of this compound

| Experimental Condition | EC50 | Tissue Preparation |

| In the presence of intact endothelium | 2 µM | Rat Aorta |

| In the absence of intact endothelium | 200 µM | Rat Aorta |

Data sourced from an Annual Review article citing Saeki et al.[3]

Table 3: In Vivo Hemodynamic Effects of this compound

| Animal Model | Dose (i.v.) | Effect |

| Conscious Spontaneously Hypertensive Rats | 0.3-3.0 mg/kg | Decrease in Mean Arterial Pressure |

Data sourced from Silver et al., 1994.[1][2]

Experimental Protocols

The following are summaries of the methodologies employed in key preclinical studies of this compound.

In Vitro Vasorelaxation Studies in Rat Aortic Rings

Objective: To assess the vasorelaxant effects of this compound on isolated arterial tissue.

Methodology Summary:

-

Tissue Preparation: Thoracic aortas were isolated from rats. In some experiments, the endothelium was mechanically removed (denuded) to investigate endothelium-dependent versus -independent effects. The aortas were cut into rings.

-

Experimental Setup: Aortic rings were suspended in organ chambers containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature. The tension of the rings was recorded isometrically.

-

Procedure: The aortic rings were pre-contracted with a vasoconstrictor agent like phenylephrine to induce a stable contractile tone. Cumulative concentration-response curves were then generated by adding increasing concentrations of this compound to the organ bath. The relaxant effect was measured as the percentage reduction of the pre-induced contraction.

-

Investigations into Mechanism: To elucidate the role of the nitric oxide (NO)-cGMP pathway, experiments were conducted in the presence and absence of an intact endothelium. Additionally, the effects of this compound were evaluated on vasorelaxation induced by NO donors like sodium nitroprusside and atrial natriuretic factor.[1][2]

In Vivo Blood Pressure Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of this compound on systemic blood pressure in a hypertensive animal model.

Methodology Summary:

-

Animal Model: Conscious, spontaneously hypertensive rats (SHR) were used as a model of essential hypertension.

-

Surgical Preparation: Catheters were implanted in a major artery (e.g., carotid or femoral artery) for direct measurement of arterial blood pressure and in a major vein (e.g., jugular or femoral vein) for intravenous drug administration. The animals were allowed to recover from surgery before the experiment.

-

Experimental Procedure: Following a baseline period to record stable mean arterial pressure (MAP), this compound was administered intravenously at varying doses (0.3-3.0 mg/kg).[1][2] Blood pressure was continuously monitored to assess the magnitude and duration of the hypotensive effect.

-

Mechanism of Action Confirmation: To confirm the involvement of the NO-cGMP pathway in vivo, the effect of this compound on blood pressure was also assessed in the presence of a nitric oxide synthase inhibitor, Nω-nitro-l-arginine.[1][2] Aortic cGMP content was also measured in these animals.[1][2]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in Vascular Smooth Muscle

Caption: Mechanism of this compound-induced vasorelaxation.

Generalized Experimental Workflow for In Vitro Vasorelaxation Assay

Caption: Workflow for assessing vasorelaxant effects.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Cyclic GMP potentiation by this compound, a novel cyclic nucleotide phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Nucleotide Phosphodiesterases and Vascular Smooth Muscle | Annual Reviews [annualreviews.org]

Technical Whitepaper: Physicochemical and Stability Characteristics of Compound X

For Research and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the critical physicochemical properties of Compound X, a novel therapeutic agent. The subsequent sections detail the aqueous solubility and stability profile of Compound X under various conditions. Standardized experimental protocols are provided to ensure reproducibility of the presented data. This information is intended to guide researchers and drug development professionals in the formulation and handling of Compound X for preclinical and clinical studies.

Solubility Profile

The aqueous solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The solubility of Compound X was assessed across a physiologically relevant pH range.

Table 1: Aqueous Solubility of Compound X

| pH | Solubility (µg/mL) | Temperature (°C) | Method |

| 3.0 | 152.4 | 25 | HPLC-UV |

| 5.0 | 89.7 | 25 | HPLC-UV |

| 7.4 | 23.1 | 25 | HPLC-UV |

| 9.0 | 5.6 | 25 | HPLC-UV |

Stability Profile

Understanding the stability of Compound X is essential for determining appropriate storage conditions and predicting its shelf-life. The stability was evaluated in both solid-state and in solution under various stress conditions.

Table 2: Solid-State Stability of Compound X after 4 Weeks

| Condition | % Recovery | Appearance |

| 40°C / 75% RH | 98.5% | No change |

| 60°C | 95.2% | Slight yellowing |

| Photostability (ICH Q1B Option II) | 99.1% | No change |

Table 3: Solution Stability of Compound X (pH 7.4 Buffer) after 72 hours

| Condition | % Recovery |

| 4°C | 99.5% |

| 25°C | 97.8% |

| 40°C | 91.3% |

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standardized shake-flask method was employed to determine the equilibrium solubility of Compound X.

Caption: Workflow for Shake-Flask Solubility Assay.

-

An excess amount of Compound X is added to separate vials containing buffers at pH 3.0, 5.0, 7.4, and 9.0.

-

The vials are sealed and placed in a shaker bath at 25°C for 24 hours to reach equilibrium.

-

Following incubation, the samples are centrifuged at 14,000 rpm for 20 minutes to pellet the undissolved compound.

-

An aliquot of the supernatant is carefully removed and diluted.

-

The concentration of Compound X in the diluted supernatant is quantified using a validated HPLC-UV method against a standard curve.

Stability Assessment: Forced Degradation Studies

Forced degradation studies were conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.

Caption: Forced Degradation Experimental Design.

-

Acid/Base Hydrolysis: A stock solution of Compound X is diluted with 0.1N HCl or 0.1N NaOH and incubated.

-

Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide.

-

Thermal Degradation: The stock solution is subjected to elevated temperatures.

-

Photolytic Degradation: The stock solution is exposed to light as per ICH Q1B guidelines.

-

Samples are collected at various time points and analyzed by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.

Hypothetical Signaling Pathway Involvement

While the precise mechanism of action is under investigation, preliminary data suggests Compound X may interact with the hypothetical "Signal Transduction Kinase (STK)" pathway, a key regulator of cellular proliferation.

Caption: Postulated Mechanism of Action for Compound X.

This diagram illustrates the proposed inhibitory action of Compound X on STK2 within the STK signaling cascade. By blocking STK2 phosphorylation, Compound X may prevent the downstream activation of transcription factors responsible for expressing genes that drive cell proliferation.

Summary and Conclusions

This technical guide provides foundational data on the solubility and stability of Compound X. The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. It is relatively stable in the solid state but shows some degradation in solution at elevated temperatures. The provided protocols offer a basis for consistent experimental replication. Further investigation into the formulation and long-term stability of Compound X is warranted based on these initial findings.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of WIN 58237

Introduction

WIN 58237 is a compound of interest for in vivo research applications. These application notes provide a comprehensive overview of the current understanding of this compound, including its mechanism of action and guidance on recommended dosage for preclinical in vivo studies. The provided protocols and visualizations are intended to assist researchers, scientists, and drug development professionals in designing and executing their experimental plans.

Disclaimer: The information provided in this document is for research purposes only and is based on a survey of available scientific literature. It is not intended as a substitute for professional medical or scientific advice. Researchers should conduct their own thorough literature review and preliminary dose-finding studies to determine the optimal dosage for their specific animal models and experimental conditions.

Mechanism of Action

Based on available literature, specific details regarding the mechanism of action for this compound are not extensively published. However, through broader searches for compounds with similar designations and activities, it has been identified that compounds with the "WIN" prefix have been associated with bradykinin B2 receptor antagonism. Bradykinin is a peptide that plays a significant role in inflammation, pain, and vasodilation. The bradykinin B2 receptor is a key mediator of these effects.

Antagonism of the bradykinin B2 receptor by a compound like this compound would be expected to block the binding of bradykinin, thereby inhibiting its pro-inflammatory and vasodilatory effects. This mechanism makes bradykinin B2 receptor antagonists a subject of interest for therapeutic development in areas such as inflammatory diseases and pain management.

Signaling Pathway

The binding of bradykinin to its B2 receptor typically initiates a G-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the physiological responses associated with bradykinin. An antagonist like this compound would prevent this cascade from occurring.

Figure 1: Proposed signaling pathway of bradykinin B2 receptor and inhibitory action of this compound.

Recommended Dosage for In Vivo Studies

| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference |

| FR167344 | Rat | Oral | 2.7 - 13.8 mg/kg (ID50) | [1][2] |

| FR167344 | Mouse | Oral | 2.8 - 4.2 mg/kg (ID50) | [1][2] |

| FR173657 | Rabbit | Intravenous | 57 ± 9 nmol/kg (ID50) | [3] |

| FR173657 | Guinea Pig | Intravenous | 215 ± 56 nmol/kg (ID50) | [3] |

| FR173657 | Rat | Intravenous | 187 ± 50 nmol/kg (ID50) | [3] |

| Icatibant | Rat | Intravenous | 10 µg/kg | [4][5] |

| PHA-022121 | Human | Oral | 12 and 22 mg (single doses) | [6] |

Note on Dosage Conversion: When using data from other compounds, it is crucial to consider differences in potency, pharmacokinetics, and pharmacodynamics. The provided ranges should be used as a starting point for dose-range finding studies. It is recommended to start with lower doses and escalate to determine the optimal dose that achieves the desired biological effect with minimal toxicity.

Experimental Protocols

The following are example protocols for in vivo studies that could be adapted for investigating the effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing the anti-inflammatory activity of a compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week prior to the experiment.

-

Fast animals overnight with free access to water.

-

Group animals and administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a predetermined time (e.g., 60 minutes), measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

References

- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ir.pharvaris.com [ir.pharvaris.com]

Application Notes and Protocols for the Preparation of Win 58237 Stock Solution for Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Win 58237" is not a recognized chemical identifier in public scientific databases. The following application notes and protocols are based on the properties of a representative fluoroquinolone topoisomerase II inhibitor, Ciprofloxacin, which shares a similar mechanism of action with compounds historically developed by Sterling-Winthrop under the "WIN" designation. All procedures should be adapted based on the specific physicochemical properties of the actual compound being used.

Introduction

This compound is presumed to be a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drug development. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones like Ciprofloxacin induce double-strand DNA breaks, leading to bacterial cell death. This document provides detailed protocols for the preparation of a stock solution of a representative compound and its application in relevant assays.

Physicochemical and Biological Properties

The following data for Ciprofloxacin is provided as a representative example for a quinolone topoisomerase II inhibitor.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1][2] |

| Molecular Weight | 331.34 g/mol | [1][2][3] |

| Appearance | Faintly yellowish to light yellow crystalline substance | [1][4] |

| Solubility | ||

| DMSO | ~0.33 - 7 mg/mL | [3][5][6] |

| 0.1 M HCl | 25 - 55 mg/mL | [3][4][5] |

| Water | Insoluble | [3][4] |

| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV | [5] |

Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (or representative compound, e.g., Ciprofloxacin) powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) For example, to prepare 1 mL of a 10 mM Ciprofloxacin stock solution (MW = 331.34 g/mol ): Mass (mg) = 10 mmol/L * 331.34 g/mol * 0.001 L = 3.31 mg

-

Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.

-

Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO.

-

Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to aid dissolution, depending on the specific compound's solubility.[5] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Workflow:

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA substrate, and purified topoisomerase II enzyme.

-

Inhibitor Addition: Add varying concentrations of the this compound stock solution (or a known inhibitor like etoposide as a positive control, and DMSO as a vehicle control) to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. The inhibition of topoisomerase II is determined by the reduction in the amount of decatenated DNA.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Procedure:

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways

Inhibition of topoisomerase II by compounds like this compound can trigger a cascade of cellular events, primarily related to the DNA damage response.

Caption: Signaling pathways activated by Topoisomerase II inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of representative fluoroquinolones against bacterial topoisomerases. This data can be used as a reference for designing experiments with this compound.

| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Reference |

| Ciprofloxacin | DNA Gyrase | E. coli | 0.22 - 0.31 | [5] |

| Ciprofloxacin | Topoisomerase IV | E. coli | 0.3 - 1.9 | [5] |

| Ciprofloxacin | DNA Gyrase | S. aureus | 61.7 | [7] |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 3.0 | [7] |

| Ciprofloxacin | Topoisomerase II | HCT-116 cells | 1.01 | [8] |

| Levofloxacin | DNA Gyrase | S. aureus | 8.06 µg/mL (~22.3 µM) | [9] |

| Levofloxacin | Topoisomerase IV | S. aureus | 9.81 µg/mL (~27.1 µM) | [9] |

| Moxifloxacin | DNA Gyrase | E. coli | - | [10] |

| Moxifloxacin | Topoisomerase IV | E. coli | - | [10] |

| Moxifloxacin | DNA Gyrase | S. aureus | 27.5 | [7] |

| Moxifloxacin | Topoisomerase IV | S. aureus | 1.0 | [7] |

Note: IC₅₀ values can vary depending on the assay conditions and the specific enzyme preparation used. The provided values should be considered as a guide.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin = 98 HPLC 85721-33-1 [sigmaaldrich.com]

- 4. repository.najah.edu [repository.najah.edu]

- 5. Ciprofloxacin (Bay-09867) | Antibiotics | Antibacterial | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Win 58237 in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 58237 is a synthetic, non-steroidal compound with potential therapeutic applications. The accurate quantification of this compound in tissue samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development. This document provides a comprehensive overview of the analytical methods, along with detailed protocols, for the sensitive and selective detection of this compound in various tissue matrices. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological samples.[1][2][3][4]

Overview of Analytical Approach

The accurate determination of drug concentrations in tissue is essential for understanding its distribution, efficacy, and potential toxicity.[5] The general workflow for the analysis of this compound in tissue involves several key steps: tissue homogenization, extraction of the analyte from the tissue matrix, chromatographic separation, and detection by mass spectrometry. Given the complexity of tissue matrices, robust sample preparation is critical to remove interfering substances and ensure accurate quantification.[1]

Quantitative Data Summary

While specific quantitative performance data for this compound is not publicly available, the following table summarizes typical performance characteristics that can be expected from a well-developed LC-MS/MS method for a small molecule drug in tissue, based on similar assays.[6] These values should be considered as targets during method development and validation.

| Parameter | Typical Range | Description |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6] |

| Linear Dynamic Range | 0.5 - 1000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Recovery (%) | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix.[6] |

| Matrix Effect (%) | 85 - 115% | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol outlines the initial steps for preparing tissue samples for the extraction of this compound.

Materials:

-

Frozen tissue samples

-

Ice-cold phosphate-buffered saline (PBS)

-

Homogenizer (e.g., bead beater, rotor-stator homogenizer)

-

Homogenization tubes with beads (if using a bead beater)

-

Calibrated balance

-

Centrifuge

Protocol:

-

Accurately weigh the frozen tissue sample (typically 20-50 mg).[7]

-

Place the weighed tissue into a pre-chilled homogenization tube.

-

Add a volume of ice-cold PBS (or an appropriate buffer) to the tube. A common ratio is 1:3 to 1:5 (w/v) tissue-to-buffer.

-

Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.[8]

-

Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[8]

-

Carefully collect the supernatant (tissue homogenate) for the subsequent extraction step.

Protein Precipitation and Liquid-Liquid Extraction

This protocol describes a common method for extracting small molecules like this compound from the tissue homogenate.

Materials:

-

Tissue homogenate (from Protocol 1)

-

Internal Standard (IS) solution (a structurally similar compound to this compound, if available)

-

Acetonitrile (ACN), ice-cold

-

Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 ACN:water)

Protocol:

-

To 100 µL of tissue homogenate, add the internal standard solution.

-

Add 300-500 µL of ice-cold acetonitrile to precipitate proteins.[6][7]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 4,000 rpm) for 20 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube.

-

For further cleanup and concentration, perform a liquid-liquid extraction by adding an equal volume of MTBE.

-

Vortex for 2 minutes and then centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer containing the analyte to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solution.[7]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general protocol for the analysis of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[2]

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (to be optimized):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

MS/MS Parameters (to be optimized):

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is common for small molecules.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.[6]

-

Precursor and Product Ions: These will be specific to this compound and its internal standard and must be determined by infusing a standard solution into the mass spectrometer.

-

Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows need to be optimized for maximum signal intensity.[6]

Visualizations

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. rsc.org [rsc.org]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative plasma and tissue pharmacokinetics and drug residue profiles of different chemotherapeutants in fowls and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive and selective liquid chromatography/tandem mass spectrometry method for determination of MLN8237 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cri.utsw.edu [cri.utsw.edu]

- 8. Protein extraction and western blot (mouse tissues) [protocols.io]

Application Notes and Protocols for WIN 58161, a Novel Topoisomerase II Inhibitor

Introduction

These application notes provide a summary of the available preclinical data for WIN 58161, a novel quinolone-based topoisomerase II inhibitor with potential as an anticancer agent. It is important to note that searches for "Win 58237" did not yield any specific compound; however, the literature points to "WIN 58161" as a closely related and well-characterized compound with the intended mechanism of action. This document focuses on the single-agent activity of WIN 58161, as no published studies on its combination with other chemotherapy agents were identified. The protocols and workflows provided are based on the available data and established methodologies for evaluating topoisomerase II inhibitors.

WIN 58161 is an enantiomerically pure quinolone that has demonstrated significant inhibitory activity against mammalian topoisomerase II.[1] Its mechanism of action involves the stabilization of the enzyme-DNA covalent complex, leading to DNA strand breaks and subsequent cell death in rapidly proliferating cancer cells.[1] Preclinical studies have shown its potential as an antitumor agent, warranting further investigation into its efficacy, both as a monotherapy and in combination with other cytotoxic drugs.[1][2]

Data Presentation

Table 1: In Vitro Cytotoxicity of WIN 58161 Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| P388 | Murine Leukemia | Not specified | Etoposide | 5 |

| Panc03 | Pancreatic Cancer | Not specified | - | - |

| Colo38 | Colon Cancer | Not specified | - | - |

| Mam16C | Mammary Cancer | Not specified | - | - |

| Hep2 | Laryngeal Carcinoma | Not specified | - | - |

| A549 | Lung Carcinoma | Not specified | - | - |

| HCT116 | Colorectal Carcinoma | Not specified | - | - |

| MCF-7 | Breast Adenocarcinoma | Not specified | - | - |

Note: Specific IC50 values for WIN 58161 were not available in the provided search results. The table reflects the cell lines mentioned in the literature where the compound or its analogs have been tested.

Table 2: In Vivo Antitumor Activity of WIN 58161 in Murine Models

| Tumor Model | Dosing Schedule | Maximum Tolerated Total Dose (mg/kg) | %T/C (Tumor Growth Inhibition) | %ILS (Increase in Lifespan) |

| Panc03 | qd 3-9, s.c. | 781 | 17 | - |

| Colo38 | qd 3-9, s.c. | 504 | 0 | - |

| Mam16C | qd 1-4, s.c. | 263 | 15 | - |

Source: Adapted from preclinical studies on WIN 58161.[2] T/C values represent the ratio of the median tumor weight of the treated group to the control group, expressed as a percentage. A T/C value of <42% is considered significant antitumor activity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of WIN 58161 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., P388, A549, HCT116, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

WIN 58161 stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of WIN 58161 in complete medium.

-